![molecular formula C18H11F2N5O2 B2360353 2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919844-18-1](/img/structure/B2360353.png)
2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as 2,3-diphenylfurans . The IUPAC name is N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide .
Synthesis Analysis
The compound can be prepared following a method used for the preparation of similar compounds, employing specific reactants in certain proportions to afford the pure compound . The synthesis involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The compound was tested in a concentration range of 0.0002–10 mM, and a dose–response curve was plotted for each compound .Physical And Chemical Properties Analysis
The compound appears as a white powder . The chemical formula is C22H26F2N2O and the molecular weight is 372.45 .Scientific Research Applications
Synthesis and Derivative Development
- A study by Eleev, Kutkin, and Zhidkov (2015) discusses the synthesis of fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid and substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidine-4-ones, which are related to the chemical structure (Eleev, Kutkin, & Zhidkov, 2015).
Application in Medical Imaging
- Research by Xu et al. (2012) explored 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with Positron Emission Tomography (PET), demonstrating the potential of such compounds in medical diagnostics (Xu et al., 2012).
Anticancer and Anti-Inflammatory Potential
- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications (Rahmouni et al., 2016).
- Liu et al. (2016) synthesized and evaluated the biological activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide, which showed significant inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
- Raffa et al. (2009) synthesized pyrazolo[3,4‐d]pyrimidine derivatives that showed a superior inhibitory profile against COX‐2, indicating potential use as anti-inflammatory agents (Raffa et al., 2009).
Miscellaneous Applications
- Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, showing significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
- Patel et al. (2004) utilized 4,5-Diaryl-1H-pyrazole-3-ol as a template to synthesize compounds as potential COX-2 inhibitors, which could be relevant in the context of inflammation and pain management (Patel et al., 2004).
Safety And Hazards
Future Directions
The compound and its derivatives play an important role in some biological activities in medicine. They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Further studies could explore its potential as a drug agent, given the stability of the C-F bond and the potential to increase the binding affinity of the protein–ligand complex .
properties
IUPAC Name |
2-fluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-11-5-7-12(8-6-11)25-16-14(9-22-25)18(27)24(10-21-16)23-17(26)13-3-1-2-4-15(13)20/h1-10H,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJMXXOWRDGPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
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